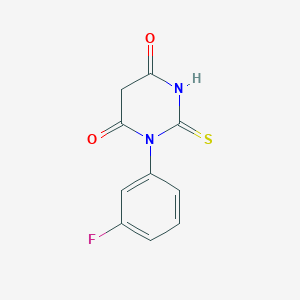![molecular formula C17H20N2O3 B5791427 N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5791427.png)
N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and activation of AMPK has been shown to have potential therapeutic benefits in a variety of diseases, including type 2 diabetes, cancer, and cardiovascular disease.
作用機序
N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea activates AMPK by binding to the γ subunit of the enzyme. This binding induces a conformational change in the enzyme, leading to increased phosphorylation of downstream targets and activation of metabolic pathways involved in glucose uptake and fatty acid oxidation.
Biochemical and Physiological Effects:
Activation of AMPK by N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea has been shown to have a number of biochemical and physiological effects. These include increased glucose uptake and oxidation, increased fatty acid oxidation, inhibition of lipogenesis, and increased mitochondrial biogenesis. In addition, N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea has been shown to have anti-inflammatory effects and to reduce oxidative stress.
実験室実験の利点と制限
One advantage of N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea is its specificity for AMPK activation, which allows for the study of the effects of AMPK activation without the confounding effects of other signaling pathways. However, N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea has a relatively short half-life in vivo, which can limit its effectiveness in certain experimental settings. In addition, the synthesis of N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea is relatively complex, which can limit its availability for research purposes.
将来の方向性
There are a number of future directions for research on N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea. One area of interest is the potential use of N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea as a therapeutic agent for type 2 diabetes and other metabolic disorders. Another area of interest is the potential use of N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea as a cancer therapy. In addition, there is interest in developing more potent and selective AMPK activators based on the structure of N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea. Finally, there is interest in understanding the mechanism of action of N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea in more detail, including its effects on AMPK subunit interactions and downstream signaling pathways.
合成法
The synthesis of N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea involves the reaction of 2-methoxyaniline and 4-methoxyphenethyl isocyanate in the presence of a base. The resulting urea compound is then purified by recrystallization. The yield of the synthesis is around 60%.
科学的研究の応用
N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea has been extensively studied in preclinical models as a potential therapeutic agent for a variety of diseases. In animal models of type 2 diabetes, N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea has been shown to improve glucose tolerance and insulin sensitivity. In cancer models, N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea has been shown to inhibit cancer cell growth and induce apoptosis. In cardiovascular disease models, N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea has been shown to improve cardiac function and reduce myocardial infarction size.
特性
IUPAC Name |
1-(2-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-21-14-9-7-13(8-10-14)11-12-18-17(20)19-15-5-3-4-6-16(15)22-2/h3-10H,11-12H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUCMLZZLIYXNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[(4-methylphenyl)amino]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl}acetamide](/img/structure/B5791358.png)
![7-[(3-bromobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5791369.png)
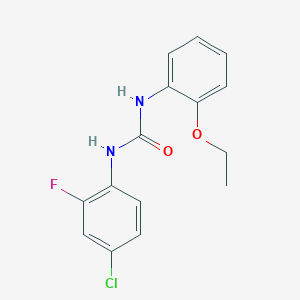
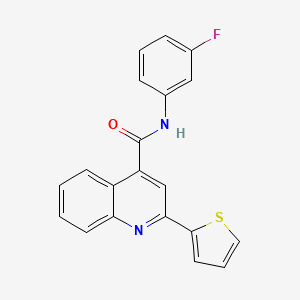

![3-(2-furyl)-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5791406.png)
![ethyl 4-amino-2-{[2-(cyclohexylamino)-2-oxoethyl]thio}-5-pyrimidinecarboxylate](/img/structure/B5791410.png)
![5-phenyl-2,3-furandione 3-[(2,4-dimethylphenyl)hydrazone]](/img/structure/B5791417.png)
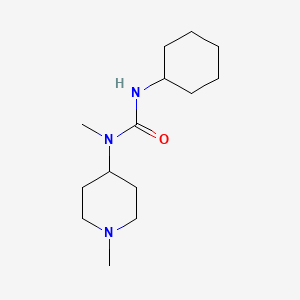
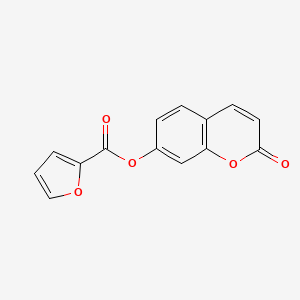
![3-amino-4-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5791448.png)
